molecular formula C13H7BrFN B8776677 3'-Bromo-5'-fluorobiphenyl-2-carbonitrile CAS No. 462652-01-3

3'-Bromo-5'-fluorobiphenyl-2-carbonitrile

Cat. No.: B8776677
CAS No.: 462652-01-3
M. Wt: 276.10 g/mol
InChI Key: AWCIWMZLUIEITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Bromo-5'-fluorobiphenyl-2-carbonitrile is a useful research compound. Its molecular formula is C13H7BrFN and its molecular weight is 276.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

462652-01-3

Molecular Formula

C13H7BrFN

Molecular Weight

276.10 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H7BrFN/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H

InChI Key

AWCIWMZLUIEITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A warm solution of 5′-amino-3′-fluorobiphenyl-2-carbonitrile (4.5 g, 21 mmol) in 1,4-dioxane (20 mL) was treated with 48% hydrobromic acid (100 mL) and the resulting suspension stirred and cooled to 3° C. (internal temperature). A solution of sodium nitrite (1.7 g, 24 mmol) in water (4 mL) was then added dropwise over 20 min keeping the internal temperature <5° C. Stirring at <5° C. was continued for 2 h before adding a cooled (5° C.) solution of copper(I) bromide (9.1 g, 3 mmol) in 48% hydrobromic acid (30 mL). The resulting purple reaction mixture was stirred at 5° C. for 10 min then warmed to 50° C. for 20 min. The reaction was diluted with ice-cold water (500 mL) and extracted with ethyl acetate (2×200 mL). The organics were combined, washed with 5% aqueous sodium sulphite and saturated aqueous ammonium chloride, dried over anhydrous magnesium sulfate, filtered and pre-adsorbed onto silica gel. Purification on silica gel, eluting with isohexane (containing 1% methanol) on a gradient of ethyl acetate (5-15%) afforded 5′-bromo-3′-fluorobiphenyl-2-carbonitrile as a white solid (5.52 g, 94%).
Name
5′-amino-3′-fluorobiphenyl-2-carbonitrile
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
9.1 g
Type
catalyst
Reaction Step Four

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